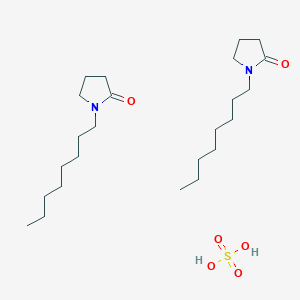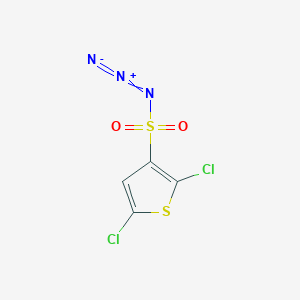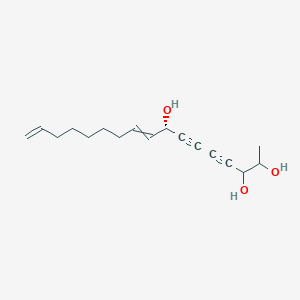
(8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol is a polyacetylene compound characterized by its unique structure, which includes multiple double and triple bonds along with hydroxyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the Carbon Backbone: This step involves the construction of the heptadeca backbone through reactions such as coupling and cyclization.
Introduction of Double and Triple Bonds:
Hydroxylation: The addition of hydroxyl groups at specific positions is usually done through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure precise control over reaction conditions and yield optimization.
Analyse Chemischer Reaktionen
Types of Reactions
(8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double and triple bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like thionyl chloride for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple double and triple bonds, along with hydroxyl groups, allow it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(8S)-Deca-4,6-diyne-1,8-di-O-β-D-glucopyranoside: Another polyacetylene with similar structural features.
(7R,8S,7′E)-4-hydroxy-3,5′-dimethoxy-7,4′-epoxy-8,3′-neolign-7′-ene-9,9′-diol 9′-ethyl ether: A compound with similar hydroxyl and alkyne functionalities.
Uniqueness
(8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol is unique due to its specific arrangement of double and triple bonds along with hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
870990-64-0 |
|---|---|
Molekularformel |
C17H24O3 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
(8S)-heptadeca-9,16-dien-4,6-diyne-2,3,8-triol |
InChI |
InChI=1S/C17H24O3/c1-3-4-5-6-7-8-9-12-16(19)13-10-11-14-17(20)15(2)18/h3,9,12,15-20H,1,4-8H2,2H3/t15?,16-,17?/m0/s1 |
InChI-Schlüssel |
BEZRAMBFCSSHHE-CGZBRXJRSA-N |
Isomerische SMILES |
CC(C(C#CC#C[C@H](C=CCCCCCC=C)O)O)O |
Kanonische SMILES |
CC(C(C#CC#CC(C=CCCCCCC=C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile)](/img/structure/B14192125.png)
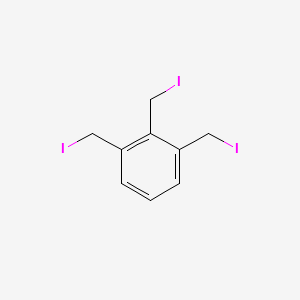
![Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate](/img/structure/B14192131.png)
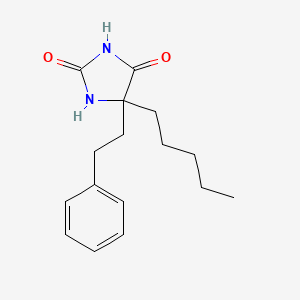

![1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B14192165.png)
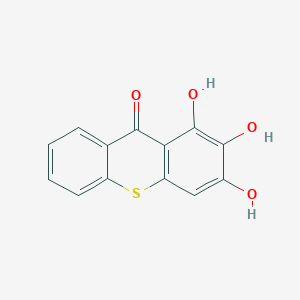

![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)

![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
